Cas no 835-11-0 (Bis(2-hydroxyphenyl)methanone)

Bis(2-hydroxyphenyl)methanone structure
Bis(2-hydroxyphenyl)methanone structure
Product Name:Bis(2-hydroxyphenyl)methanone
Número CAS:835-11-0
MF:C13H10O3
Megavatios:214.216703891754
MDL:MFCD00002217
CID:861579
PubChem ID:87567662
Update Time:2025-10-28

Bis(2-hydroxyphenyl)methanone Propiedades químicas y físicas

Nombre e identificación

    • 2,2 -Dihydroxybenzophenone
    • 2,2'-Dihydroxybenzophenone
    • 2.2'-Dihydroxybenzophenone
    • Bis(2-hydroxyphenyl)methanone
    • Benzophenone, 2,2′-dihydroxy- (7CI, 8CI)
    • Bis(2-hydroxyphenyl)methanone (ACI)
    • 2,2′-Dihydroxybenzophenone
    • 2-(2-Hydroxybenzoyl)phenol
    • Bis(2-hydroxyphenyl) ketone
    • MDL: MFCD00002217
    • Renchi: 1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
    • Clave inchi: YIYBRXKMQFDHSM-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=CC=CC=1)C1C(O)=CC=CC=1

Atributos calculados

  • Calidad precisa: 214.06300
  • Masa isotópica única: 214.062994
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 2
  • Complejidad: 228
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 57.5
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 14
  • Xlogp3: none

Propiedades experimentales

  • Color / forma: 柠檬黄色片状或棱柱状结晶,有刺激性。
  • Denso: 1.1956 (rough estimate)
  • Punto de fusión: 61.0 to 64.0 deg-C
  • Punto de ebullición: 333°C (estimate)
  • Punto de inflamación: 166.8°C
  • índice de refracción: 1.5090 (estimate)
  • PSA: 57.53000
  • Logp: 2.32880
  • Disolución: 易溶于乙醇、乙醚和氯仿,不溶于水

Bis(2-hydroxyphenyl)methanone Información de Seguridad

Bis(2-hydroxyphenyl)methanone Datos Aduaneros

  • Código HS:2914501900
  • Datos Aduaneros:

    中国海关编码:

    2914501900

    概述:

    2914501900 其他酮酚。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙酮报明包装

    Summary:

    2914501900 other ketone-phenols。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

Bis(2-hydroxyphenyl)methanone PrecioMás >>

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Bis(2-hydroxyphenyl)methanone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium persulfate Catalysts: Palladium diacetate Solvents: Dichloromethane ,  Trifluoroacetic acid ;  12 h, 80 °C
Referencia
Pd-Catalyzed Enantioselective C-H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines
Chu, Ling; et al, Journal of the American Chemical Society, 2013, 135(44), 16344-16347

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  8 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Cupric acetate ,  Sodium carbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Rh-catalyzed direct synthesis of 2,2'-dihydroxybenzophenones and xanthones
Rao, Maddali L. N.; et al, RSC Advances, 2016, 6(79), 75505-75511

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  12 h, reflux
Referencia
2,2'-Dihydroxybenzophenones and their carbonyl N-analogues as inhibitor scaffolds for MDR-involved human glutathione transferase isoenzyme A1-1
Perperopoulou, Fereniki D.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3957-3970

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Referencia
Xanthones in heterocyclic synthesis. An efficient route for the synthesis of C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles and their N-oxides, potential scaffolds for angiotensin(II) antagonist hybrid peptides
Gardikis, Yiannis; et al, Heterocycles, 2011, 83(5), 1077-1091

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Water Catalysts: Palladium Solvents: Dimethylacetamide ;  48 h, 110 °C
Referencia
Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water
Zhang, Jin; et al, Organic Letters, 2022, 24(5), 1152-1157

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 6 h, 10 °C; 6 h, rt
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 12

Condiciones de reacción
Referencia
1-Phenylnaphthalenes II. The cyclization of ethyl hydrogen γ-γ-di-o-methoxyphenyl- and γ,γ-di-p-methoxyphenylitaconate to the corresponding 1-phenylnaphthalenes
Baddar, F. G.; et al, Journal of the Chemical Society, 1955, 1714, 1714-18

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Rhodium-Catalyzed Directing-Group-Assisted Aldehydic C-H Arylations with Aryl Halides
Rao, Maddali L. N.; et al, European Journal of Organic Chemistry, 2017, 2017(34), 5080-5093

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
Referencia
Pd/Cu-cocatalyzed aerobic oxidative carbonylative homocoupling of arylboronic acids and CO: A highly selective approach to diaryl ketones
Ren, Long; et al, Chemistry - An Asian Journal, 2014, 9(9), 2411-2414

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Water
Referencia
Complete chiral induction from enantiopure 1,2-diamines to benzophenone-based achiral bisphosphane ligands in Noyori-type RuII catalysts
Jing, Qing; et al, European Journal of Organic Chemistry, 2006, (16), 3606-3616

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Boron trichloride Solvents: Dichloromethane ;  8 h, 22 °C
Referencia
Boron Trichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Ethanol ;  3 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Bis(2-hydroxyphenyl)methanone Raw materials

Bis(2-hydroxyphenyl)methanone Preparation Products

Bis(2-hydroxyphenyl)methanone Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
Número de pedido:A1207203
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Monday, 2 September 2024 15:57
Precio ($):164.0/654.0
Correo electrónico:sales@amadischem.com

Bis(2-hydroxyphenyl)methanone Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
A1207203
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):164.0/654.0